3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is a complex organic compound characterized by its unique triazole ring structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE typically involves multiple steps, including the formation of the triazole ring, introduction of the butylsulfanyl group, and the attachment of the difluoromethyl and tetrafluorophenoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. These methods often incorporate advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: Halogenation and alkylation reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and halogenated triazoles, which can have distinct properties and applications .
Scientific Research Applications
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE include other triazole derivatives and sulfur-containing compounds such as sulfonimidates and sulfoximines .
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its specific triazole ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H16F6N4O2S |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(E)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]-1-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanimine |
InChI |
InChI=1S/C19H16F6N4O2S/c1-2-3-6-32-19-28-27-18(17(24)25)29(19)26-8-10-4-5-11(31-10)9-30-16-14(22)12(20)7-13(21)15(16)23/h4-5,7-8,17H,2-3,6,9H2,1H3/b26-8+ |
InChI Key |
HEHMLTZIICVBIT-MWRNPHMMSA-N |
Isomeric SMILES |
CCCCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)C(F)F |
Canonical SMILES |
CCCCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)C(F)F |
Origin of Product |
United States |
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